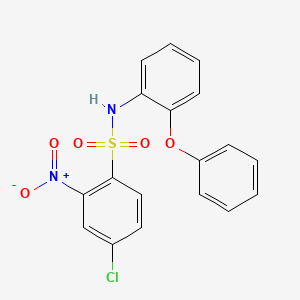

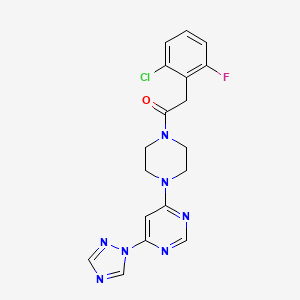

3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

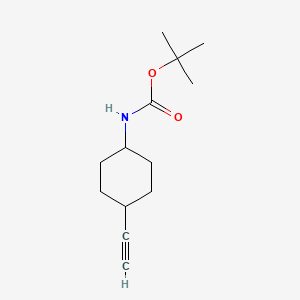

The molecular structure of this compound, as implied by its name, likely involves a quinoline backbone with a sulfonamide group attached at the 3-position and a methylphenyl group attached at the 4-position. The presence of these functional groups will influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged species would all contribute to its properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Catalytic Applications

One of the significant applications of quinoline derivatives is in catalysis. For instance, phosphine ligands derived from quinoline compounds, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, have been used for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is crucial in the efficient preparation of chiral pharmaceutical ingredients, particularly those containing an amino acid or a secondary amine component (Imamoto et al., 2012).

Chemical Synthesis and Modification

Quinoline derivatives are key intermediates in various chemical synthesis processes. For example, the synthesis of 3-aryl-1-methylbenzo[f]quinolines involves a three-component condensation process, which has applications in creating novel compounds with potential pharmacological properties (Kozlov & Basalaeva, 2003).

Fluorescence Sensing

Quinoline-based isomers have been utilized for fluorescence sensing properties, specifically in detecting metal ions like Al3+ and Zn2+. Compounds like 4-methyl-2-((quinolin-6-ylimino)methyl)phenol demonstrate significant changes in fluorescence intensity upon interaction with these ions, making them useful in various analytical and environmental applications (Hazra et al., 2018).

Biological and Pharmacological Research

Quinoline derivatives are extensively researched for their potential biological and pharmacological effects. For instance, certain quinoline-4-amines exhibit anti-HIV-1 activity and have been the subject of quantitative structure-activity relationship analyses to design new active compounds for treating HIV (Strekowski et al., 1991).

Orientations Futures

Propriétés

IUPAC Name |

N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-16-7-11-18(12-8-16)25-23-20-5-3-4-6-21(20)24-15-22(23)28(26,27)19-13-9-17(2)10-14-19/h3-15H,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNKJBCBHCEGSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine](/img/no-structure.png)

![1-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2611271.png)

![3-nitro-10-oxo-6,6a,7,8,14,15-hexahydro-5H,10H-7,14-methanopyrido[1',2':5,6][1,5]diazocino[1,2-a]quinoline-6-carboxylic acid](/img/structure/B2611272.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate](/img/structure/B2611281.png)